molecular formula C11H10O2 B2462167 7,8-dihydronaphthalene-2-carboxylic Acid CAS No. 151623-57-3

7,8-dihydronaphthalene-2-carboxylic Acid

Cat. No.: B2462167
CAS No.: 151623-57-3
M. Wt: 174.199
InChI Key: PPNYJZJSGMBUPH-UHFFFAOYSA-N
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Description

7,8-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and is composed of 23 atoms; 10 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of two fused benzene rings (naphthalene) with a carboxylic acid group attached . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Like other carboxylic acids, it likely has the ability to donate a hydrogen to produce a carboxylate ion .

Scientific Research Applications

1. Synthesis of Pan-RAR Agonists

Das, Tang, and Evans (2012) reported on the design and synthesis of compounds as potential pan-retinoic acid receptor (RAR) agonists, using 7,8-dihydronaphthalene-2-carboxylic acid derivatives. This research demonstrates the use of these compounds in the development of therapeutic agents targeting RARs (Das, Tang, & Evans, 2012).

2. Antioxidant Properties

Lu and Foo (2001) isolated Salvianolic acid L from Salvia officinalis, identified as a derivative of this compound. This compound exhibited strong free radical scavenging activities, highlighting its potential as a potent phenolic antioxidant (Lu & Foo, 2001).

3. Catalytic Asymmetric Synthesis

Perveen et al. (2017) discussed the catalytic asymmetric construction of 1,2-dihydronaphthalenes, important in both medicinal and synthetic chemistry. They developed methods for synthesizing 1,2-dihydronaphthalenes with high yield and stereoselectivity, demonstrating the significance of these compounds in advanced chemical synthesis (Perveen et al., 2017).

4. Synthesis of Lactones and Dihydronaphthalenes

Gowrisankar, Lee, and Kim (2004) conducted research on the synthesis of various compounds, including 3,4-dihydronaphthalene-2-carboxylic acid, from methyl 2-isobutenylcinnamates or methyl 2-isopentenylcinnamates. This research provides insights into the versatility of this compound in synthetic organic chemistry (Gowrisankar, Lee, & Kim, 2004).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

7,8-dihydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNYJZJSGMBUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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